Chloro(triphenylphosphin)gold(I)

Übersicht

Beschreibung

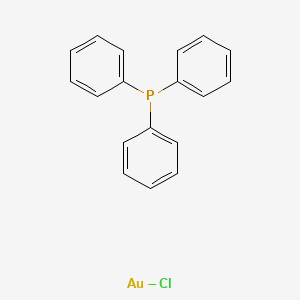

Chloro(triphenylphosphine)gold(I), also known as chloro(triphenylphosphine)gold(III), is an organometallic compound with the chemical formula of AuCl(PPh3)3. It is a white solid at room temperature and is soluble in a variety of organic solvents. Chloro(triphenylphosphine)gold(I) is a coordination complex of gold(I) and triphenylphosphine, with the gold(I) atom being coordinated to three triphenylphosphine molecules. It is a widely used reagent in organic synthesis, as well as being used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Katalyse in der organischen Synthese

Chloro(triphenylphosphin)gold(I) wird häufig als Katalysator in der organischen Synthese eingesetzt. Es ermöglicht verschiedene Umlagerungsreaktionen, die für die Konstruktion komplexer organischer Moleküle entscheidend sind. So katalysiert es beispielsweise die Cyclisierung von O-Propargylcarbamaten zu Alkylidenoxazolidinonen über einen 5-exo-digonalen Weg bei Raumtemperatur . Diese Fähigkeit, Cyclisierungsreaktionen zu fördern, macht es zu einem unschätzbaren Werkzeug für die Synthese von heterocyclischen Verbindungen, die in vielen Pharmazeutika vorkommen.

Vorläufer für Gold-Organometallverbindungen

Diese Verbindung dient als Vorläufer für die Synthese von Gold(I)- und Gold(III)-Organometallverbindungen . Diese goldbasierten Organometallverbindungen haben ein großes Potenzial in Bereichen wie der medizinischen Chemie, wo sie auf ihre Antitumoraktivitäten untersucht werden, und in der Materialwissenschaft, für die Entwicklung neuer Arten von elektronischen und photonischen Materialien.

Homogene Katalyse

In der homogenen Katalyse wird Chloro(triphenylphosphin)gold(I) eingesetzt, um kationische Gold(I)-Katalysatoren zu erzeugen, die in verschiedenen organischen Transformationen verwendet werden . Die Verbindung wird mit Silber(I)-Salzen schwach koordinierender Anionen behandelt, um in Lösung eine katalytisch aktive Spezies zu bilden. Diese Anwendung ist besonders wichtig für Reaktionen, die eine präzise Kontrolle über das katalytische Umfeld erfordern.

Synthese von polycyclischen Verbindungen

Die Verbindung ist auch ein Katalysator für die Cycloisomerisierung von Enynen, die ein cyclisches Olefin enthalten, zu hoch kondensierten, polycyclischen Dienen . Diese Anwendung ist entscheidend für die Synthese komplexer polycyclischer Strukturen, die häufig in Naturstoffen und Pharmazeutika vorkommen.

Goldchemie-Forschung

Als übliches Reagenz in der Goldchemie wird Chloro(triphenylphosphin)gold(I) verwendet, um die grundlegenden Aspekte des chemischen Verhaltens von Gold zu untersuchen . Die Forschung auf diesem Gebiet kann zur Entdeckung neuer Reaktionen und katalytischer Prozesse führen, die in der industriellen und pharmazeutischen Chemie eingesetzt werden können.

Wirkmechanismus

Target of Action

Chloro(triphenylphosphine)gold(I), also known as chlorogold;triphenylphosphane, is a common reagent in gold chemistry . It primarily targets the π-systems of organic compounds . The compound is used as a catalyst in the cyclization of O-propargyl carbamates to alkylideneoxazolidinones and in the cycloisomerization of enynes containing a cyclic olefin .

Mode of Action

The compound interacts with its targets by activating the π-systems towards addition by heteroatom and carbon nucleophiles . This activation is achieved through the use of a cocatalytic halide abstraction agent .

Biochemical Pathways

The activation of the π-systems leads to the cyclization of O-propargyl carbamates into alkylideneoxazolidinones . This reaction follows a 5-exo-digonal pathway . Additionally, the compound catalyzes the cycloisomerization of enynes containing a cyclic olefin into highly-fused, polycyclic dienes .

Pharmacokinetics

It’s important to note that the compound is soluble in methylene chloride, acetonitrile, benzene, and acetone, but insoluble in water and ethanol . This solubility profile may influence its bioavailability.

Result of Action

The result of the action of Chloro(triphenylphosphine)gold(I) is the formation of alkylideneoxazolidinones from O-propargyl carbamates and the formation of highly-fused, polycyclic dienes from enynes containing a cyclic olefin . These reactions are significant in organic synthesis.

Action Environment

The action of Chloro(triphenylphosphine)gold(I) can be influenced by environmental factors such as the presence of a cocatalytic halide abstraction agent . may also affect its action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Chloro(triphenylphosphine)gold(I) is a common reagent in gold chemistry and is used in various research and industrial applications . Its use as a catalyst in organic synthesis and as a precursor for the synthesis of gold(I) and gold(III) organometallic compounds suggests that it will continue to be an important compound in these areas .

Biochemische Analyse

Biochemical Properties

Chloro(triphenylphosphine)gold(I) plays a significant role in biochemical reactions, particularly as a catalyst. It catalyzes the cyclization of O-propargyl carbamates to alkylideneoxazolidinones via a 5-exo-digonal pathway at room temperature . Additionally, it catalyzes the cycloisomerization of enynes containing a cyclic olefin into highly-fused, polycyclic dienes . The compound interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. For instance, it acts as a precursor for the synthesis of gold(I) and gold(III) organometallic compounds, which are essential in various biochemical processes .

Cellular Effects

Chloro(triphenylphosphine)gold(I) has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in reactions that modify cellular components, thereby impacting cellular activities. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Chloro(triphenylphosphine)gold(I) involves its interaction with biomolecules at the molecular level. The compound binds to enzymes and proteins, either inhibiting or activating them, to exert its effects. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloro(triphenylphosphine)gold(I) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its catalytic activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Chloro(triphenylphosphine)gold(I) vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant adverse effects. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

Chloro(triphenylphosphine)gold(I) is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can affect metabolic flux by altering the activity of key enzymes in these pathways . For instance, it can inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in metabolite levels . Additionally, the compound can interact with cofactors, enhancing or inhibiting their activity in metabolic processes .

Transport and Distribution

Within cells and tissues, Chloro(triphenylphosphine)gold(I) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, as it may be more active in certain cellular regions .

Subcellular Localization

The subcellular localization of Chloro(triphenylphosphine)gold(I) is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity .

Eigenschaften

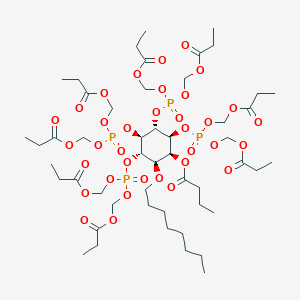

| { "Design of the Synthesis Pathway": "The synthesis of Chloro(triphenylphosphine)gold(I) can be achieved through a simple reaction between gold(I) chloride and triphenylphosphine in the presence of a chlorinating agent.", "Starting Materials": [ "Gold(I) chloride", "Triphenylphosphine", "Chlorinating agent (e.g. thionyl chloride)" ], "Reaction": [ "Dissolve gold(I) chloride in a suitable solvent (e.g. dichloromethane)", "Add triphenylphosphine to the solution and stir for several hours at room temperature", "Add a chlorinating agent (e.g. thionyl chloride) dropwise to the reaction mixture while stirring", "Continue stirring for several hours until the reaction is complete", "Filter the resulting precipitate and wash with a suitable solvent (e.g. ethanol)", "Dry the product under vacuum to obtain Chloro(triphenylphosphine)gold(I)" ] } | |

CAS-Nummer |

14243-64-2 |

Molekularformel |

C18H15AuClP |

Molekulargewicht |

494.7 g/mol |

IUPAC-Name |

chloro-(triphenyl-λ5-phosphanylidene)gold |

InChI |

InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1 |

InChI-Schlüssel |

IFPWCRBNZXUWGC-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au] |

Kanonische SMILES |

C1=CC=C(C=C1)P(=[Au]Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |

Piktogramme |

Irritant |

Synonyme |

triphenylphosphine gold chloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B1248013.png)